Pyrimidine-4-carbonitrile
Overview
Description
Pyrimidine-4-carbonitrile is a heterocyclic aromatic organic compound that features a pyrimidine ring with a nitrile group at the fourth position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the nitrile group enhances the compound’s reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-4-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of aldehydes, malononitrile, and amidines under basic conditions can yield this compound derivatives . Another method involves the use of organolithium reagents for regioselective nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and selectivity. Catalysts such as bismuth (III) nitrate pentahydrate have been used to facilitate the rapid synthesis of this compound derivatives through three-component reactions . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group at the fourth position makes the compound susceptible to nucleophilic attacks, leading to the formation of substituted pyrimidine derivatives.
Cycloaddition Reactions: this compound can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organolithium compounds and N-methylpiperazine.
Cycloaddition Reactions: Reagents such as triazines and ketones are used under enamine catalysis.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrimidine-4-carbonitrile has numerous applications in scientific research, including:
Medicinal Chemistry: Pyrimidine derivatives are extensively studied for their anticancer, antiviral, and antimicrobial properties.
Biological Research: The compound’s ability to interact with biological macromolecules makes it valuable in studying enzyme inhibition and receptor binding.
Industrial Applications: this compound is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, certain derivatives act as tyrosine kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity . This inhibition can lead to the arrest of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrimidine-5-carbonitrile: Similar in structure but with the nitrile group at the fifth position.
4-Cyanopyridine: A pyridine derivative with a nitrile group at the fourth position, used in various chemical syntheses.
Uniqueness: Pyrimidine-4-carbonitrile is unique due to its specific positioning of the nitrile group, which influences its reactivity and biological activity. Its derivatives have shown significant potential in medicinal chemistry, particularly as anticancer agents .
Properties
IUPAC Name |
pyrimidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3/c6-3-5-1-2-7-4-8-5/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEWSZYVEDTXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437943 | |
Record name | Pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42839-04-3 | |
Record name | Pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrimidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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